6-Chloro-1H-indole-2-carboxylic acid

Mcl-1 inhibitor Apoptosis Cancer therapeutics

This 6-chloroindole-2-carboxylic acid scaffold delivers regiospecific electronic effects unavailable from 4-/5-chloro isomers: selective Mcl-1 inhibition (Ki=180 nM, zero Bcl-2 binding), HCV NS5B polymerase finger-loop engagement (EC₅₀ 82 nM for optimized analog), and carboxylate-ZBG MMP inhibition with improved safety over hydroxamates. The 6-Cl substituent directs C3 electrophilic substitution and defines p1-pocket geometry in BH3-mimetic design. Choose this validated fragment (β-lactamase Ki 0.61 µM) for antibiotic adjuvant programs. Bulk pricing available.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 16732-75-5
Cat. No. B093630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-indole-2-carboxylic acid
CAS16732-75-5
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=C2)C(=O)O
InChIInChI=1S/C9H6ClNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
InChIKeyBKPSJOSKWKTWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-indole-2-carboxylic Acid (CAS 16732-75-5): Indole-2-carboxylic Acid Scaffold with 6-Position Chloro Substitution


6-Chloro-1H-indole-2-carboxylic acid (CAS 16732-75-5) is a halogenated indole-2-carboxylic acid derivative with molecular formula C₉H₆ClNO₂ and molecular weight 195.6 g/mol [1]. It belongs to the indole-2-carboxylic acid chemotype, a privileged scaffold in medicinal chemistry due to its capacity to engage diverse biological targets via hydrogen bonding through the carboxylic acid moiety and π-π stacking through the indole core [2]. The 6-position chloro substituent introduces a moderate electron-withdrawing effect and hydrophobic character that distinguishes it from unsubstituted, 5-chloro, or 4-chloro regioisomers in terms of both target-binding geometry and downstream synthetic derivatization potential .

Why 6-Chloro-1H-indole-2-carboxylic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric Indole-2-carboxylic Acids


Within the indole-2-carboxylic acid series, the position of halogen substitution is a critical determinant of both biological target selectivity and synthetic utility. Regioisomers such as 4-chloro-1H-indole-2-carboxylic acid (CAS 24621-73-6) and 5-chloro-1H-indole-2-carboxylic acid (CAS 105191-13-3) present the chlorine atom at different positions on the indole ring, resulting in distinct electronic distribution and steric profiles that alter binding-pocket complementarity in target proteins . Furthermore, the 6-chloro substitution pattern serves as a defined synthetic handle for regioselective functionalization at the C3 position via electrophilic substitution, whereas 4-chloro and 5-chloro analogs exhibit altered reactivity profiles that may lead to different substitution outcomes under identical reaction conditions [1]. The 6-chloro substitution specifically enables productive interactions with the p1 pocket in Mcl-1 BH3-binding groove inhibitors and contributes to favorable finger-loop binding geometry in HCV NS5B polymerase inhibitors [2]. Generic substitution with a different regioisomer or the unsubstituted parent indole-2-carboxylic acid (CAS 1477-50-7) would therefore compromise both target engagement and synthetic trajectory.

Quantitative Differentiation Evidence for 6-Chloro-1H-indole-2-carboxylic Acid: Comparative Activity, Selectivity, and Synthetic Utility


Mcl-1 Selective Inhibition: 6-Chloro Indole-2-carboxylic Acid Derivative vs. Bcl-2 Counter-Screen

A derivative of 6-chloro-1H-indole-2-carboxylic acid, specifically 6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid, exhibited selective Mcl-1 inhibition with a Ki of 180 nM, while showing no detectable binding to Bcl-2 under the same assay conditions [1]. This selectivity profile contrasts with pan-Bcl-2 family inhibitors that bind both Mcl-1 and Bcl-2, demonstrating that the 6-chloro-indole-2-carboxylic acid scaffold can be tuned for Mcl-1 selectivity [2].

Mcl-1 inhibitor Apoptosis Cancer therapeutics

β-Lactamase Competitive Inhibition: 6-Chloro-1H-indole-2-carboxylic Acid vs. No-Inhibitor Control

6-Chloro-1H-indole-2-carboxylic acid acts as a competitive inhibitor of β-lactamase enzymes with affinity in the nanomolar range (Ki = 0.61 µM) [1]. In fluorescence-based enzyme activity assays, the compound reduced β-lactamase-mediated hydrolysis of nitrocefin, producing decreased fluorescence signal proportional to inhibitor concentration . The carboxylic acid moiety at the 2-position is essential for competitive binding to the enzyme active site, and the 6-chloro substitution enhances binding affinity relative to unsubstituted indole-2-carboxylic acid [2].

β-lactamase inhibitor Antibiotic resistance Enzyme inhibition

Matrix Metalloproteinase (MMP) Inhibitor Building Block: Zinc-Binding Group Optimization

6-Chloro-1H-indole-2-carboxylic acid serves as a carboxylate-containing building block for MMP inhibitors, where the carboxylic acid moiety functions as a zinc-binding group (ZBG) that coordinates the catalytic Zn²⁺ ion in the MMP active site . In comparative ZBG screening, indole-2-carboxylic acids exhibit moderate zinc-binding affinity (Kd ~10-100 µM range for Zn²⁺), with the 6-chloro substitution modulating both binding affinity and inhibitor pharmacokinetic properties without introducing the toxicity liabilities associated with hydroxamate-based ZBGs [1].

MMP inhibitor Zinc-binding group Drug design

HCV NS5B Polymerase Inhibitor Chemotype: Indole-2-carboxylic Acid Finger-Loop Binders

The 6-carboxylic acid indole chemotype, of which 6-chloro-1H-indole-2-carboxylic acid is a core building block, has been optimized through structure-based macrocyclization to yield potent finger-loop inhibitors of HCV NS5B polymerase [1]. Lead compound TMC647055, derived from this chemotype, achieved EC₅₀ = 82 nM against HCV replicon (genotype 1b) and maintained potency against genotype 1a (EC₅₀ = 177 nM) [2]. X-ray crystallography (PDB: 3SKA) confirmed that the indole-2-carboxylic acid core forms critical hydrogen bonds with the finger-loop pocket residues, while the 6-position substitution projects toward a hydrophobic sub-pocket that can be exploited for potency optimization [3].

HCV NS5B Non-nucleoside inhibitor Antiviral

Synthetic Versatility: C3 Electrophilic Substitution Enabled by 6-Chloro Substitution Pattern

6-Chloro-1H-indole-2-carboxylic acid undergoes regioselective C3 functionalization via Friedel-Crafts acylation and related electrophilic substitution reactions, enabling efficient access to 3-substituted indole-2-carboxylic acid derivatives [1]. The 6-chloro substituent directs electrophilic attack to the C3 position while deactivating the ring sufficiently to prevent over-substitution, providing a controlled synthetic handle [2]. In contrast, the 4-chloro regioisomer (CAS 24621-73-6) exhibits altered regioselectivity due to peri-interactions with the indole NH, and the 5-chloro regioisomer (CAS 105191-13-3) shows different electronic effects on C3 reactivity [3].

Synthetic intermediate Electrophilic substitution Drug discovery

Evidence-Backed Application Scenarios for 6-Chloro-1H-indole-2-carboxylic Acid in Research and Development


Mcl-1 Selective Inhibitor Fragment-Based Drug Discovery

Utilize 6-chloro-1H-indole-2-carboxylic acid as a core scaffold for fragment-based design of Mcl-1 selective inhibitors. As demonstrated by Friberg et al. (2017), derivatives of this compound achieve Ki = 180 nM for Mcl-1 with no detectable Bcl-2 binding, establishing a selectivity foundation that can be further optimized through 1-position substitution and C3-extension to access the p1 pocket of the BH3-binding groove [1]. This application is particularly relevant for oncology programs seeking Mcl-1 inhibition while avoiding Bcl-2-mediated hematological toxicity.

HCV NS5B Polymerase Non-Nucleoside Inhibitor Lead Optimization

Deploy the 6-carboxylic acid indole chemotype as a starting point for finger-loop HCV NS5B polymerase inhibitor development. The scaffold has been validated through optimization to TMC647055 (EC₅₀ = 82 nM, genotype 1b) and is supported by X-ray crystallographic data (PDB: 3SKA) showing defined binding interactions [2]. The 6-chloro substitution occupies a hydrophobic sub-pocket that can be further exploited through structure-based design.

Carboxylate-Based Matrix Metalloproteinase Inhibitor Scaffold Development

Employ 6-chloro-1H-indole-2-carboxylic acid as a carboxylate zinc-binding group (ZBG) building block for MMP inhibitor programs. Unlike hydroxamate-based ZBGs that failed clinically due to musculoskeletal toxicity, carboxylate ZBGs derived from this scaffold offer a more favorable therapeutic window while maintaining moderate zinc-binding affinity . The indole core provides a rigid scaffold for extending into MMP S1' specificity pockets.

β-Lactamase Inhibitor Fragment for Antibiotic Adjuvant Development

Use 6-chloro-1H-indole-2-carboxylic acid as a validated β-lactamase inhibitor fragment (Ki = 0.61 µM) for developing antibiotic adjuvants that restore β-lactam antibiotic efficacy against resistant bacterial strains . The competitive inhibition mechanism and nanomolar-range affinity establish this compound as a productive starting point for fragment growing or linking strategies targeting serine β-lactamases.

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